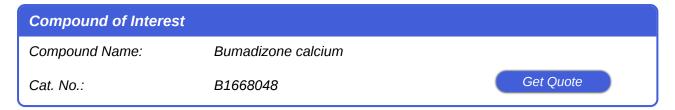


An In-depth Technical Guide to the Chemical Properties of Bumadizone Calcium Hemihydrate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bumadizone calcium hemihydrate is the calcium salt hemihydrate form of Bumadizone, a non-steroidal anti-inflammatory drug (NSAID).[1][2] It has been utilized in the treatment of rheumatoid arthritis and other inflammatory conditions.[1][2] This technical guide provides a comprehensive overview of the core chemical properties of bumadizone calcium hemihydrate, including its identity, structure, and known physicochemical characteristics. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also furnishes detailed experimental protocols for the determination of key chemical properties, empowering researchers to conduct their own analyses.

Chemical Identity and Structure

Bumadizone calcium hemihydrate is an organic calcium salt. The parent compound, bumadizone, is a carbohydrazide produced by the formal condensation of a carboxy group from butylmalonic acid with the hydrazino group of 1,2-diphenylhydrazine.[1] The calcium salt form is employed to enhance solubility and bioavailability. The hemihydrate form indicates the incorporation of water molecules within the crystal structure in a specific ratio.

Table 1: General and Structural Information for Bumadizone Calcium Hemihydrate



Property	Value	Source(s)
IUPAC Name	calcium;2- [anilino(phenyl)carbamoyl]hex anoate;hydrate	
Synonyms	Bumadizone calcium, Desflam, Eumotol, Rheumatol, N-(2- Carboxycaproyl)hydrazobenze ne calcium salt hemihydrate	
CAS Number	69365-73-7	_
Molecular Formula	C76H86Ca2N8O13	
Alternative Formula	4C19H21N2O3·2Ca·H2O	
Molecular Weight	1399.7 g/mol	_
Parent Compound	Bumadizone (C19H22N2O3)	_
Parent Compound MW	326.396 g/mol	

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical for its formulation, delivery, and pharmacokinetic profile. While specific experimental data for **bumadizone calcium** hemihydrate are scarce in public domain, this section outlines the key properties and provides generalized information where available.

Table 2: Physicochemical Data for **Bumadizone Calcium** Hemihydrate



Property	Value	Remarks	
Solubility	Data not publicly available. The calcium salt form is intended to enhance aqueous solubility compared to the parent compound.	See Section 5.1 for a detailed experimental protocol for solubility determination.	
рКа	Data not publicly available.	As a carboxylic acid derivative, burnadizone is expected to have an acidic pKa. See Section 5.2 for a detailed experimental protocol for pKa determination.	
Melting Point	Data not publicly available.	See Section 5.3 for a general experimental protocol for melting point determination.	
Stability	Stable under normal storage conditions. Susceptible to degradation under alkaline conditions.	See Section 5.4 for a detailed protocol for conducting stability studies.	

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quality control of **bumadizone calcium** hemihydrate. While full spectra are not publicly available, some data on the analytical wavelengths used for its quantification have been reported.

Table 3: Spectroscopic Data for Bumadizone



Technique	Wavelength/Waven umber	Remarks	Source(s)
UV Spectrophotometry	243 nm	Wavelength used for quantification in derivative spectrophotometry.	
FTIR Spectroscopy	1179.97 cm ⁻¹	Wavenumber used for quantification in Attenuated Total Reflectance-FTIR.	
¹ H NMR Spectroscopy	No specific data available for the hemihydrate salt.	A general protocol for NMR analysis is provided in Section 5.5.	_
Mass Spectrometry	No specific data available for the hemihydrate salt.	A general protocol for mass spectrometry analysis is provided in Section 5.5.	

Experimental Protocols

The following sections provide detailed methodologies for determining the key chemical properties of **bumadizone calcium** hemihydrate.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of **bumadizone calcium** hemihydrate in a given solvent system (e.g., purified water, physiological buffers).

Materials:



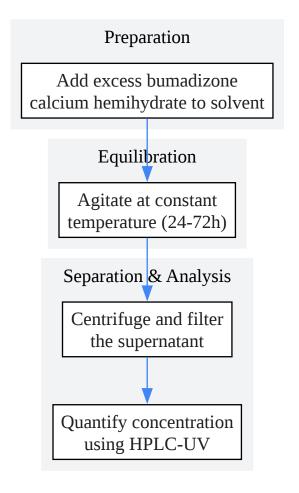
- Bumadizone calcium hemihydrate
- Solvent of choice (e.g., water, phosphate buffer pH 7.4)
- Temperature-controlled shaker or incubator
- Centrifuge
- Syringe filters (e.g., 0.45 μm PTFE)
- Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

- Add an excess amount of bumadizone calcium hemihydrate to a known volume of the solvent in a sealed container (e.g., glass vial). The excess solid should be clearly visible.
- Place the container in a temperature-controlled shaker set to a specific temperature (e.g., 25
 °C or 37 °C).
- Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours).
- After the equilibration period, cease agitation and allow the undissolved solid to settle.
- Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove all solid particles.
- Quantify the concentration of burnadizone in the filtrate using a validated analytical method.
- The experiment should be performed in triplicate.

Data Reporting: Report the solubility in mg/mL or mol/L at the specified temperature and pH.





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Caption: Workflow for solubility determination using the shake-flask method.

Protocol for pKa Determination (Potentiometric Titration)

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration.

Objective: To determine the pKa value(s) of bumadizone.

Materials:

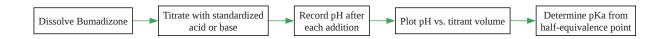
Bumadizone



- Standardized acidic and basic titrants (e.g., 0.1 M HCl, 0.1 M NaOH)
- pH meter with a suitable electrode, calibrated with standard buffers
- Temperature-controlled titration vessel
- Magnetic stirrer

Procedure:

- Dissolve an accurately weighed amount of burnadizone in a suitable solvent (e.g., a cosolvent system like water:ethanol if aqueous solubility is low).
- Place the solution in the temperature-controlled vessel and immerse the calibrated pH electrode.
- Titrate the solution with the standardized titrant in small, precise increments.
- Record the pH value after each addition of titrant, allowing the reading to stabilize.
- Continue the titration past the equivalence point.
- Plot the pH versus the volume of titrant added to generate a titration curve.
- The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.



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Caption: Logical workflow for pKa determination by potentiometric titration.

Protocol for Melting Point Determination (Capillary Method)



Objective: To determine the melting point of **bumadizone calcium** hemihydrate.

Materials:

- Bumadizone calcium hemihydrate, finely powdered
- Capillary tubes
- Melting point apparatus

Procedure:

- Pack a small amount of the finely powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block at a rapid rate initially, then slow the heating rate to 1-2 °C per minute as the expected melting point is approached.
- Record the temperature at which the substance first begins to melt (onset) and the temperature at which the substance is completely liquid (clear point).
- The melting point is reported as this range.

Protocol for Stability Studies (Forced Degradation)

This protocol is based on ICH guidelines and is designed to identify potential degradation pathways and establish the stability-indicating nature of analytical methods.

Objective: To investigate the degradation of **bumadizone calcium** hemihydrate under various stress conditions.

Conditions:

- Acidic Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.
- Alkaline Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.



- Oxidative Degradation: 3-30% H₂O₂ at room temperature.
- Thermal Degradation: Dry heat (e.g., 80 °C).
- Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Procedure (General):

- Prepare solutions or expose solid samples of bumadizone calcium hemihydrate to the stress conditions.
- · At specified time points, withdraw samples.
- Neutralize the samples from acidic and alkaline conditions before analysis.
- Analyze the stressed samples using a validated, stability-indicating HPLC method to separate the parent drug from any degradation products.
- Calculate the percentage of degradation.

General Protocol for Spectroscopic Analysis

Objective: To obtain IR, NMR, and Mass Spectra for structural confirmation.

- Infrared (IR) Spectroscopy:
 - Prepare the sample as a KBr pellet or using an ATR accessory.
 - Acquire the spectrum over the range of 4000-400 cm⁻¹.
 - Identify characteristic peaks for functional groups present in the molecule (e.g., C=O, N-H, aromatic C-H).
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).



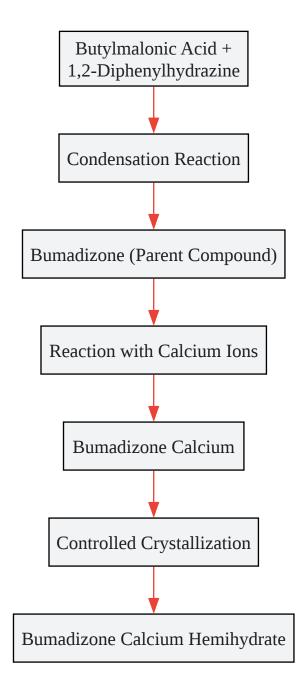
- Acquire ¹H and ¹³C NMR spectra.
- Analyze the chemical shifts, integration, and coupling patterns to confirm the molecular structure.
- Mass Spectrometry (MS):
 - Dissolve the sample in a suitable solvent and introduce it into the mass spectrometer (e.g., via electrospray ionization - ESI).
 - Acquire the mass spectrum to determine the molecular weight and fragmentation pattern.

Synthesis Overview

The synthesis of **bumadizone calcium** hemihydrate is a multi-step process.

- Formation of Bumadizone: This involves the condensation of the carboxy groups of butylmalonic acid with the hydrazino group of 1,2-diphenylhydrazine.
- Salt Formation: The synthesized burnadizone is then reacted with a source of calcium ions to form the calcium salt. This step is crucial for improving the pharmaceutical properties of the drug.
- Crystallization: The final step is the crystallization of the calcium salt under controlled conditions to yield the hemihydrate form.





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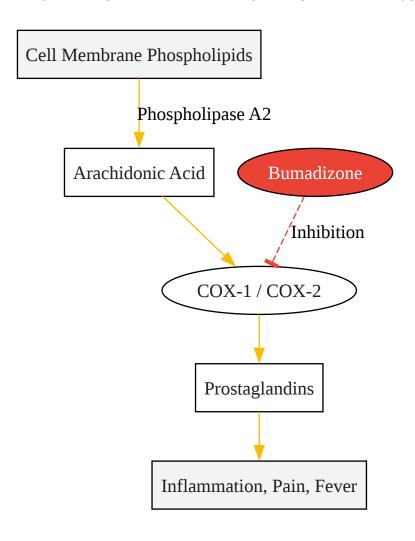
Caption: General synthesis pathway for **bumadizone calcium** hemihydrate.

Mechanism of Action: Prostaglandin Synthesis Inhibition

As a non-steroidal anti-inflammatory drug (NSAID), bumadizone exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are



responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, bumadizone reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.



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Caption: Burnadizone's mechanism of action via COX enzyme inhibition.

Conclusion

This technical guide has summarized the available chemical information for **bumadizone calcium** hemihydrate and provided detailed, actionable protocols for the experimental determination of its key physicochemical properties. While a comprehensive public dataset for this compound is lacking, the methodologies and structural information presented herein offer a solid foundation for researchers and drug development professionals working with this active



pharmaceutical ingredient. The provided diagrams for experimental workflows and the mechanism of action serve to visually clarify these critical aspects.

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